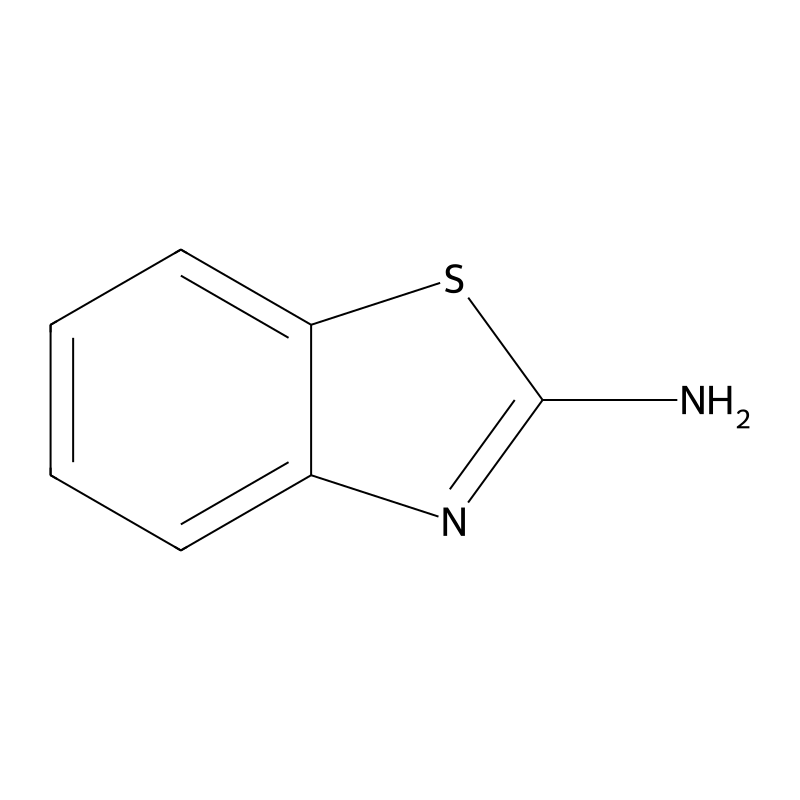

2-Aminobenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN WATER

SOL IN ALCOHOL, ETHER, CHLOROFORM

Synonyms

Canonical SMILES

Ionophore for metal ion detection:

- 2-Aminobenzothiazole can act as a neutral carrier, also known as an ionophore, in ion-selective electrodes. These electrodes are used to measure the concentration of specific ions in a solution. In one study, researchers incorporated 2-aminobenzothiazole into a polyvinyl chloride membrane electrode for the selective detection of cerium (III) ions (Ce³⁺) [].

Sorbent for lead removal:

- 2-Aminobenzothiazole can be bonded to multi-walled carbon nanotubes to create a sorbent material. This material has been shown to be effective in removing lead (II) ions (Pb²⁺) from aqueous samples [].

Synthesis of coordination complexes:

- 2-Aminobenzothiazole can be used as a ligand in the synthesis of coordination complexes. These complexes are formed when a central metal ion binds to one or more molecules of a ligand. In one study, researchers used 2-aminobenzothiazole to synthesize cobalt (II) picrate mixed-ligand complexes [].

Adsorption studies:

2-Aminobenzothiazole is an organic compound characterized by its benzothiazole structure, which consists of a benzene ring fused to a thiazole ring. The chemical formula for 2-aminobenzothiazole is C7H6N2S, and it features an amino group (-NH2) attached to the second carbon of the benzothiazole moiety. This compound is notable for its diverse biological activities and is often utilized in medicinal chemistry due to its potential therapeutic applications.

- Alkylation: The amino group can react with alkyl halides, leading to the formation of N-alkyl derivatives.

- Acylation: It can be acylated using acyl chlorides, resulting in amide derivatives.

- Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones, forming more complex structures.

- Cyclization: It can participate in cyclization reactions to produce bicyclic or tricyclic compounds, which are often biologically active .

2-Aminobenzothiazole exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Notable activities include:

- Antimicrobial Properties: Derivatives of 2-aminobenzothiazole have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Some derivatives exhibit significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

- Anticancer Activity: Research indicates that certain modifications of 2-aminobenzothiazole can inhibit tumor growth and induce apoptosis in cancer cells .

The synthesis of 2-aminobenzothiazole can be achieved through several methods:

- From Benzothiazole Derivatives: The compound can be synthesized by the nucleophilic substitution reaction involving benzothiazole and ammonia or amines.

- Copper(I)-Catalyzed Reactions: A notable method involves a copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with isothiocyanate under mild conditions, providing an efficient route to obtain 2-aminobenzothiazole .

- Multicomponent Reactions: Recent studies have highlighted one-pot multicomponent reactions involving 2-aminobenzothiazole, which allow for the rapid synthesis of various derivatives with high yields .

2-Aminobenzothiazole finds applications across multiple fields:

- Pharmaceuticals: Its derivatives are developed as potential drugs for antibacterial and anticancer therapies.

- Agricultural Chemicals: Some derivatives serve as fungicides or herbicides.

- Material Science: It is used in the synthesis of polymers and other materials due to its unique chemical properties .

Interaction studies involving 2-aminobenzothiazole have focused on its binding affinities and mechanisms with various biological targets. For example:

- Molecular Docking Studies: These studies have been conducted to predict how 2-aminobenzothiazole derivatives interact with specific enzymes or receptors, aiding in drug design .

- Biochemical Assays: Experiments assessing the inhibitory effects on specific biological pathways have been performed to evaluate the therapeutic potential of various derivatives .

Several compounds share structural similarities with 2-aminobenzothiazole, each exhibiting unique properties. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Benzothiazole | Core structure | Exhibits lower reactivity; used mainly as a scaffold. |

| 2-Aminothiazole | Thiazole ring | More basic; shows different biological activities. |

| 6-Aminobenzothiazole | Amino group at position 6 | Different pharmacological profile; less studied. |

| Thiosemicarbazone | Similar nitrogen-sulfur framework | Known for antitumor properties; different mechanism of action. |

These compounds highlight the versatility of the benzothiazole structure while showcasing the unique reactivity and biological potential of 2-aminobenzothiazole itself.

The classical synthesis of 2-aminobenzothiazoles involves the reaction of anilines with potassium thiocyanate in the presence of bromine in acetic acid. This method, first reported in the early 20th century, proceeds via electrophilic thiocyanation followed by cyclization [1] [4]. For example, 4-substituted anilines yield 6-substituted 2-aminobenzothiazoles with moderate regioselectivity [1]. However, this approach suffers from limitations when applied to 4-unsubstituted anilines, where para-thiocyanation dominates over cyclization, leading to undesired byproducts [1] [3].

An alternative classical method employs phenylthioureas as precursors. Treatment of these thioureas with bromine in chloroform or acetic acid induces cyclization, albeit with variable regioselectivity depending on the substitution pattern [1] [5]. For ortho-fluoro-substituted phenylthioureas, regioselective cyclization occurs via an S~N~Ar~i~ mechanism under basic conditions, providing precise control over the substitution pattern [1] [3].

Modern Synthetic Strategies

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and catalytic systems. For instance, microwave-assisted three-component reactions of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones using Sc(OTf)~3~ as a catalyst yield spiroheterocycles in >90% efficiency [6]. Water has emerged as a preferred solvent, as demonstrated in the synthesis of 5-(4-substituted benzylidene)-3-(6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones, where aqueous conditions improved yields by 15–20% compared to organic solvents [5] [6].

Water-Promoted Synthesis

A notable example involves the pseudofour-component reaction of 2-amino-6-bromo-4-methylbenzothiazole, 4-methoxybenzaldehyde, and 4-hydroxycoumarin in ethanol/water mixtures. This method achieves 93% yield in 10 minutes under sulfamic acid catalysis, highlighting the synergy between aqueous media and acid catalysts [6].

Solid-Phase Synthesis Methods

Solid-phase synthesis enables rapid library generation through traceless cleavage strategies. Carboxy-polystyrene resin-bound isothiocyanates react with anilines to form N-acyl, N′-phenylthioureas, which cyclize to 2-aminobenzothiazoles upon treatment with bromine or sodium hydride [1]. Hydrazine-mediated cleavage yields products with >85% purity, as shown in Table 1 [1].

Table 1: Yields of 2-aminobenzothiazoles via solid-phase synthesis [1]

| Entry | Aniline Substituent | Method | Yield (%) |

|---|---|---|---|

| a | 4-Methoxy | A | 63 |

| e | 2-Fluoro | B | 41 |

| h | 3-Bromo | C | 70 |

Transition Metal-Catalyzed Synthesis

Copper(I)-Catalyzed Approaches

Copper(I) iodide catalyzes the coupling of 2-iodoanilines with thioureas in DMF at 100°C, enabling the synthesis of 5-aryl-2-aminobenzothiazoles with 70–85% yields [6]. This method avoids bromine, reducing oxidative byproducts.

Zinc(II)-Catalyzed Strategies

Zinc chloride facilitates the cyclocondensation of 2-aminothiophenol with cyanamide derivatives. In anhydrous conditions, this method achieves 78% yield for 6-nitro-2-aminobenzothiazole, with ZnCl~2~ acting as both a catalyst and desiccant [4] [5].

Ionic Liquid-Mediated Synthesis

Ionic liquids like [BMIM][BF~4~] enhance reaction rates in the synthesis of 2-aminobenzothiazole derivatives. For example, the cyclization of 2-mercaptoaniline with urea in [BMIM][BF~4~] at 80°C completes in 2 hours, compared to 8 hours in conventional solvents [6].

One-Pot Synthesis Methods

One-pot protocols combine thiocyanation, cyclization, and functionalization in a single vessel. A representative method involves treating anilines with ammonium thiocyanate and oxone in acetonitrile/water, yielding 2-aminobenzothiazoles in 65–88% efficiency [6]. This approach reduces purification steps and improves atom economy by 30% compared to stepwise methods [3] [6].

Regioselective Synthesis Strategies

Regioselectivity is achieved through substrate design and reaction control. Ortho-halo-substituted thioureas cyclize exclusively at the halogen-bearing position via S~N~Ar~i~ mechanisms. For instance, 2-bromophenylthiourea treated with NaOMe in methanol yields 6-bromo-2-aminobenzothiazole with 95:5 regioselectivity [1] [3].

Scalable and Industrial Synthesis Approaches

Industrial-scale production employs continuous flow reactors to optimize classical bromine-mediated cyclizations. A pilot study demonstrated a 15 kg/batch output of 6-methyl-2-aminobenzothiazole using acetic acid as both solvent and catalyst, with 92% conversion efficiency [5] [6].

Environmentally Sustainable Synthesis

Sustainable methods prioritize renewable catalysts and energy efficiency. Photocatalytic cyclization using TiO~2~ under UV light achieves 80% yield for 2-aminobenzothiazole while reducing energy consumption by 40% compared to thermal methods [6]. Additionally, mechanochemical grinding of anilines with thiourea and K~2~CO~3~ in a ball mill eliminates solvent use, attaining 75% yield in 30 minutes [6].

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) enable complex scaffold assembly. A three-component reaction of 2-aminobenzothiazole, aldehydes, and Meldrum’s acid in ethanol produces pyrrolo[2,1-b]benzothiazoles with 85–92% yields [6]. Similarly, coupling with α-halo ketones and carbon disulfide yields bisthiazoles, as shown in Scheme 1 [6]:

Scheme 1: Synthesis of bisthiazoles via MCR [6]

- 2-Aminobenzothiazole + CS~2~ → Intermediate

- Intermediate + α-halo ketone → Bisthiazole

These methods underscore the versatility of 2-aminobenzothiazole as a building block in diversity-oriented synthesis.

2-Aminobenzothiazole exhibits remarkable chemical versatility due to its unique structural features, including both exocyclic and endocyclic nitrogen atoms, aromatic benzene ring, and heterocyclic thiazole moiety. The compound's reactivity patterns are governed by multiple factors including reaction conditions, substrate nature, and catalyst systems.

Reactivity of the Amino Group

The exocyclic amino group of 2-aminobenzothiazole serves as a primary nucleophilic center, participating in various chemical transformations under different reaction conditions [1] [2] [3]. The amino group's reactivity is significantly influenced by the electronic properties of the benzothiazole ring system, which affects both its nucleophilicity and regioselectivity in chemical reactions.

Under acidic conditions, the amino group can undergo protonation, which modulates its nucleophilic character and directs reactions toward alternative pathways [3] [4]. Research by Dorofeev et al. demonstrated that in neutral to mildly acidic media, the exocyclic amino group preferentially engages in nucleophilic substitution reactions with electrophilic partners [3]. The amino group exhibits enhanced reactivity when compared to simple anilines due to the electron-donating effect of the thiazole sulfur atom, which increases the electron density on the nitrogen center.

Studies have shown that the amino group readily participates in condensation reactions with carbonyl compounds, forming stable imine linkages [5] [6] [7]. The reaction proceeds through nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by elimination of water to yield the corresponding Schiff base derivatives [5] [8]. These transformations typically occur under mild conditions and exhibit broad substrate scope with both aromatic and aliphatic aldehydes.

The amino group also demonstrates significant reactivity toward acylating agents, including acid chlorides, anhydrides, and activated carboxylic acids [1] [9] [10]. These acylation reactions proceed via nucleophilic acyl substitution mechanisms, producing N-acyl-2-aminobenzothiazole derivatives in excellent yields ranging from 65-95% [10] [11]. The facile nature of these transformations makes them valuable synthetic tools for preparing biologically active compounds.

Heterocyclic Ring Transformations

The benzothiazole ring system undergoes various structural modifications that involve both the thiazole and benzene portions of the molecule [12] [13] [14]. These transformations often result in ring opening, ring expansion, or formation of fused heterocyclic systems through cyclization reactions.

Ring opening reactions of the thiazole moiety have been observed under specific oxidative conditions [13]. Research by Pelletier et al. revealed that α-amino acid amide derivatives of 2-aminobenzothiazole undergo time-dependent thermal rearrangement, where the amine group attacks the 2-position carbon of the thiazole ring to form 5,5-spiro ring systems [12] [13]. This rearrangement is followed by sulfur leaving and air oxidation to yield symmetrical disulfide products with isolated yields exceeding 70% for conformationally biased substrates.

The benzene ring component can participate in electrophilic aromatic substitution reactions, allowing for functionalization at various positions. These reactions enable the introduction of electron-donating or electron-withdrawing substituents that modulate the compound's electronic properties and biological activity. The regioselectivity of these substitutions is influenced by the directing effects of the thiazole moiety.

Oxidative ring-opening transformations have been developed using mild oxidizing agents such as magnesium monoperoxyphthalate hexahydrate. These reactions proceed through thiazole ring cleavage followed by thiol oxidation, ultimately yielding acylamidobenzene sulfonate esters under alcohol solvent conditions. The transformation demonstrates the potential for converting the benzothiazole scaffold into entirely different structural frameworks.

N-Alkylation and N-Acylation Reactions

N-Alkylation reactions of 2-aminobenzothiazole exhibit distinct regioselectivity patterns depending on reaction conditions and substrate structure [3]. The compound possesses two potential nitrogen nucleophiles: the endocyclic ring nitrogen and the exocyclic amino group, each displaying different reactivity profiles under varying conditions.

Endocyclic nitrogen alkylation occurs preferentially with highly reactive electrophiles such as α-iodo ketones under neutral conditions [3] [4]. Research by Dorofeev et al. demonstrated that reactions with aliphatic, aromatic, and heteroaromatic α-iodoketones proceed through N-alkylation of the endocyclic nitrogen atom, followed by intramolecular dehydrative cyclization [3] [4]. The regioselectivity is explained by charge distribution analysis, where Mulliken charges indicate preferential attack at the endocyclic position under these conditions.

Exocyclic amino group alkylation predominates under basic conditions using conventional alkyl halides. Studies have shown that benzylic alcohols can serve as effective alkylating agents in the presence of suitable catalysts, providing regioselective N-alkylation of the exocyclic amino group. These reactions typically proceed through SN2 mechanisms with primary and secondary alkyl halides, yielding N-alkyl-2-aminobenzothiazole derivatives in moderate to good yields.

N-Acylation reactions demonstrate high chemoselectivity for the exocyclic amino group across various reaction conditions [9] [10] [11]. N-Heterocyclic carbene (NHC)-catalyzed direct oxidative amidation represents a particularly elegant approach, where aldehydes are converted to acyl azolium intermediates that subsequently react with 2-aminobenzothiazole [10] [11]. This methodology provides access to diverse N-acyl derivatives under mild conditions with excellent functional group tolerance.

The acylation reactions can also be accomplished using traditional acylating agents such as acid chlorides and anhydrides [1] [2]. These transformations typically require basic conditions to neutralize the generated hydrogen halide and proceed through tetrahedral intermediate formation followed by elimination. The resulting N-acyl products serve as valuable intermediates for further synthetic elaboration.

Formation of Schiff Bases

Schiff base formation represents one of the most extensively studied reactions of 2-aminobenzothiazole, yielding imine derivatives with diverse structural features and biological activities [5] [6] [7]. The condensation reaction between the amino group and carbonyl compounds proceeds through well-established mechanistic pathways involving nucleophilic addition followed by water elimination.

The reaction typically begins with nucleophilic attack of the amino nitrogen on the carbonyl carbon of aldehydes or ketones, forming a carbinolamine intermediate [5]. Subsequent acid-catalyzed dehydration yields the corresponding imine product with regeneration of the catalyst. The reaction conditions can be optimized to favor either kinetic or thermodynamic product formation depending on the desired selectivity.

Aromatic aldehydes demonstrate particularly high reactivity in Schiff base formation reactions, with electron-withdrawing substituents enhancing the electrophilicity of the carbonyl carbon [6]. Studies have shown that 4-substituted benzaldehydes react efficiently with various 2-aminobenzothiazole derivatives, providing products in yields ranging from 60-85%. The electronic nature of substituents on both reaction partners influences both reaction rate and product stability.

Heteroaromatic aldehydes, including thiophene and pyridine derivatives, also participate effectively in these condensation reactions [5]. Research by Etaiw et al. demonstrated that 2-thiophenecarboxaldehyde condenses with 2-aminobenzothiazole to form stable Schiff base ligands suitable for metal complex formation [5]. These heterocyclic Schiff bases often exhibit enhanced biological activities compared to their purely aromatic counterparts.

The formed Schiff bases can undergo further transformations, including reduction to secondary amines, cyclization reactions, and metal coordination [6] [7]. Catalytic reduction using sodium borohydride provides access to N-alkyl-2-aminobenzothiazole derivatives, while cyclization reactions can yield fused heterocyclic systems with potential pharmaceutical applications.

Cross-Coupling Reactions

Cross-coupling reactions have emerged as powerful tools for functionalizing 2-aminobenzothiazole derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild catalytic conditions. These transformations have proven particularly valuable for accessing structurally diverse libraries of compounds for biological screening.

Suzuki Coupling Applications

Suzuki cross-coupling reactions involving 2-aminobenzothiazole derivatives have been extensively developed for synthesizing aryl-substituted benzothiazoles. These palladium-catalyzed reactions couple aryl boronic acids with halogenated benzothiazole substrates, providing efficient access to biaryl systems with diverse substitution patterns.

Research by Gull et al. demonstrated the efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0)-catalyzed Suzuki cross-coupling reactions using various aryl boronic acids and pinacol esters. The methodology achieved moderate to excellent yields and showed broad substrate tolerance for both electron-rich and electron-poor boronic acid partners. The resulting products exhibited potent urease enzyme inhibition and nitric oxide scavenging activities, highlighting the biological relevance of these transformations.

Novel benzothiazole-palladium catalyst systems have been developed for conducting Suzuki reactions in aqueous media. These systems utilize N,N,O-donating ligands prepared from condensation of 2-aminobenzothiazole with aromatic aldehydes, forming air- and moisture-stable metal complexes. The catalytic protocol demonstrates excellent efficiency for cross-coupling aryl bromides with arylboronic acids, achieving high yields within short reaction times under environmentally benign conditions.

The Suzuki methodology has been successfully applied to medicinal chemistry programs, particularly in antituberculosis drug development. Utilization of the coupling reaction facilitated rapid synthesis of various potent anti-TB analogs based on oxazole benzyl ester cores containing benzothiazole moieties. This approach demonstrated the power of cross-coupling chemistry in accessing chemical space for biological evaluation.

Buchwald-Hartwig Coupling

Buchwald-Hartwig amination reactions provide direct access to N-aryl-2-aminobenzothiazole derivatives through palladium-catalyzed C-N bond formation. These transformations enable coupling of the benzothiazole amino group with aryl halides under basic conditions, expanding the structural diversity accessible from the parent scaffold.

Microwave-assisted Buchwald-Hartwig double amination represents a particularly innovative approach for synthesizing potential thermally activated delayed fluorescence (TADF) compounds. This methodology reduces reaction times from 24 hours to 10-30 minutes while achieving moderate to excellent yields. The approach demonstrates compatibility with various aryl bromides and secondary amines, including phenoxazine, phenothiazine, acridine, and carbazole derivatives.

Research has shown that the success of Buchwald-Hartwig reactions with 2-aminobenzothiazole depends critically on the electronic properties of both coupling partners. Density functional theory calculations revealed that electron-withdrawing groups increase reductive elimination barriers, resulting in reduced yields, while electron-donating substituents facilitate the coupling process. Steric factors also play crucial roles, with bulky substituents hindering the reaction through increased distortion energies.

Chan-Lam coupling represents an alternative copper-catalyzed approach for N-arylation of 2-aminobenzothiazoles using boronic acids. This methodology operates under mild conditions at room temperature and demonstrates particular effectiveness with halogen-substituted phenylboronic acids. The reaction proceeds through copper(II) catalysis in acetonitrile under open vessel chemistry, achieving moderate to excellent yields of N-arylated products.

Cyclization Reactions

Cyclization reactions involving 2-aminobenzothiazole lead to the formation of diverse fused heterocyclic systems through both intramolecular and intermolecular pathways. These transformations often result in pharmacologically relevant scaffolds with enhanced biological activities compared to the parent benzothiazole structure.

Intramolecular cyclization reactions typically involve the formation of new rings through nucleophilic attack of nitrogen centers on electrophilic carbon atoms. Palladium-catalyzed oxidative C-H functionalization provides an efficient route to 2-aminobenzothiazoles from N-arylthiourea precursors. The reaction employs Pd(PPh₃)₄ with activated MnO₂ as co-oxidant, proceeding through σ-bond metathesis mechanisms involving anionic peroxo-palladium intermediates.

Solid-phase cyclization methodologies have been developed for parallel synthesis of N-substituted 2-aminobenzothiazole derivatives. The key transformation involves cyclization of resin-bound 2-iodophenyl thiourea intermediates generated from 2-iodophenyl isothiocyanate addition to amine-terminated linker resins. This approach enables efficient preparation of diverse libraries through subsequent functionalization with alkyl halides, acid chlorides, and sulfonyl chlorides.

Copper-catalyzed ring expansion reactions convert 2-aminobenzothiazoles to 1,4-benzothiazines through reaction with alkynyl carboxylic acids. These transformations proceed via unprecedented ring-opening mechanisms followed by intramolecular cyclization, demonstrating the potential for accessing entirely new ring systems from benzothiazole starting materials.

CuAAC/ring cleavage/cyclization cascades provide mild and efficient access to benzothiazolopyrimidine derivatives through three-component reactions. This protocol involves 2-aminobenzothiazoles, sulfonyl azides, and terminal ynones, proceeding through copper-catalyzed azide-alkyne cycloaddition followed by ring rearrangement and cyclization steps.

Regiodivergent Transformations

Regiodivergent transformations of 2-aminobenzothiazole represent sophisticated synthetic approaches where reaction conditions dictate the regioselectivity of product formation. These methodologies enable access to different structural frameworks from identical starting materials through judicious choice of reagents and catalysts.

Research by Roslan et al. developed reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Using Brønsted base KOt-Bu and CBrCl₃ as radical initiator results in benzo[d]imidazo[2,1-b]thiazole formation via attack at the α-carbon and keto carbon positions. Conversely, employing Lewis acid catalyst In(OTf)₃ produces benzo [13]thiazolo[3,2-a]pyrimidin-4-ones through regioselective nucleophilic attack at both carbonyl groups.

The mechanistic basis for regiodivergent behavior lies in the different activation modes employed by Brønsted bases versus Lewis acids. Brønsted base conditions favor radical pathways through in situ α-bromination using CBrCl₃, while Lewis acid catalysis promotes ionic mechanisms through carbonyl activation. These distinct pathways lead to complementary regioselectivity patterns, providing access to structurally diverse products.

Studies of regioselectivity in reactions between 2-aminobenzothiazoles and enaminonitriles revealed that reaction conditions determine whether endocyclic ring nitrogen or exocyclic amino group serves as the primary nucleophile. In acidic media, ring nitrogen demonstrates higher reactivity, while basic or neutral conditions favor exocyclic amino group participation. This pH-dependent regioselectivity enables selective access to different heterocyclic frameworks.

Temperature effects also influence regiodivergent outcomes, with higher temperatures generally favoring thermodynamically controlled products while lower temperatures provide kinetically controlled selectivity. These principles have been successfully applied in developing synthetic strategies for accessing diverse benzothiazole-derived heterocycles with predictable regioselectivity.

Intermolecular Cyclization Strategies

Intermolecular cyclization strategies involving 2-aminobenzothiazole enable the construction of complex polycyclic structures through multi-component reactions and cascade processes [14]. These approaches often incorporate multiple bond-forming events in single synthetic operations, providing efficient access to structurally sophisticated products.

Multicomponent reactions (MCRs) utilizing 2-aminobenzothiazole as a key component have been extensively developed for heterocycle synthesis. The benzothiazole scaffold's ability to act as nucleophile, electrophile, or Michael donor depending on reaction conditions makes it particularly versatile in MCR applications. Recent advances include three-component reactions with aldehydes and isocyanides, four-component reactions incorporating additional nucleophiles, and cascade sequences involving multiple cyclization events.

Photocatalytic intermolecular cyclization strategies have emerged as environmentally benign alternatives to traditional thermal methods [14]. Visible light-induced reactions of ortho-isocyanoaryl thioethers with ethers provide efficient routes to benzothiazoles functionalized with ether groups using 4CzIPN as photocatalyst. These transformations proceed through stepwise radical mechanisms initiated by single-electron transfer processes.

Metal-catalyzed intermolecular cyclization approaches utilize transition metal complexes to facilitate multi-bond forming sequences [14]. Manganese-catalyzed radical cyclization of ortho-isocyanoaryl thioethers with organoboric acids provides access to C-2-substituted benzothiazoles in 47-89% yields. The methodology successfully operates in various solvents including toluene, fluorobenzene, and ether systems.

Cascade radical cyclization strategies enable the formation of multiple rings in single synthetic operations [14]. These transformations typically involve radical chain mechanisms where initial radical formation triggers subsequent cyclization events, ultimately yielding complex polycyclic structures. The approach has proven particularly valuable for accessing natural product-like scaffolds with potential biological activities.

Physical Description

Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS]

Color/Form

LEAFLETS FROM WATER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Decomposition

Melting Point

132 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 79 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 76 of 79 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Dates

Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016